molecular formula C22H18ClN3O2S2 B2561647 N-(2-chlorophenyl)-2-({3-ethyl-4-oxo-6-phenyl-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)acetamide CAS No. 1189470-93-6

N-(2-chlorophenyl)-2-({3-ethyl-4-oxo-6-phenyl-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)acetamide

Cat. No.: B2561647
CAS No.: 1189470-93-6
M. Wt: 455.98
InChI Key: PVOVSJMSPJOXMN-UHFFFAOYSA-N
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Description

This compound features a thieno[3,2-d]pyrimidine core substituted with a 3-ethyl-4-oxo group, a phenyl ring at position 6, and a sulfanylacetamide linker connected to a 2-chlorophenyl moiety. The ethyl group at position 3 and the 2-chlorophenyl substituent may influence electronic properties, solubility, and target binding.

Properties

IUPAC Name

N-(2-chlorophenyl)-2-(3-ethyl-4-oxo-6-phenylthieno[3,2-d]pyrimidin-2-yl)sulfanylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H18ClN3O2S2/c1-2-26-21(28)20-17(12-18(30-20)14-8-4-3-5-9-14)25-22(26)29-13-19(27)24-16-11-7-6-10-15(16)23/h3-12H,2,13H2,1H3,(H,24,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PVOVSJMSPJOXMN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C(=O)C2=C(C=C(S2)C3=CC=CC=C3)N=C1SCC(=O)NC4=CC=CC=C4Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H18ClN3O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

456.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Scientific Research Applications

N-(2-chlorophenyl)-2-({3-ethyl-4-oxo-6-phenyl-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)acetamide exhibits significant biological activities, making it a candidate for various applications in medicinal chemistry:

Anticancer Activity

Research indicates that compounds containing thienopyrimidine structures can exhibit anticancer properties. Studies have shown that derivatives of thienopyrimidine can inhibit cell proliferation in various cancer cell lines. For instance, compounds similar to N-(2-chlorophenyl)-2-(thieno[3,2-d]pyrimidine) have demonstrated effectiveness against human cancer cell lines such as A549 (lung cancer) and MCF7 (breast cancer) .

Anti-inflammatory Properties

The thienopyrimidine scaffold has also been associated with anti-inflammatory effects. Some studies suggest that compounds with this structure can reduce inflammation markers in vitro and in vivo, indicating potential use in treating inflammatory diseases .

Antimicrobial Effects

There is emerging evidence that compounds similar to N-(2-chlorophenyl)-2-(thieno[3,2-d]pyrimidine) may possess antimicrobial properties. Research has shown that certain derivatives can inhibit the growth of bacterial strains and fungi, suggesting their utility in developing new antimicrobial agents .

Case Studies

Several studies have explored the applications of thienopyrimidine derivatives:

StudyFindings
Ghorab et al. (2022)Developed novel pyrazole derivatives linked to thienopyrimidine and assessed their anticancer activity against Ehrlich Ascites Carcinoma cell lines .
Dawood et al. (2021)Investigated the antiproliferative effects of various thienopyrimidine derivatives on cancer cell lines, reporting significant inhibition rates .
Singla et al. (2020)Prepared newer derivatives and tested them against NCI-60 cancer cell lines, identifying several potent inhibitors .

Chemical Reactions Analysis

Synthetic Routes and Reaction Conditions

The synthesis of this thienopyrimidine derivative typically involves multi-step organic reactions. Based on analogous compounds, the process likely begins with the preparation of the thieno[3,2-d]pyrimidine core, followed by the introduction of substituents such as the 2-chlorophenyl and sulfanylacetamide groups. Key steps may include:

Step Reagents/Solvents Conditions
Core formationThiourea, ethyl bromideCyclization reactions
Substituent additionAcetic anhydride, catalystsControlled temperatures
PurificationContinuous flow reactorsAutomated synthesis methods

This approach aligns with methods described for related thienopyrimidines, where catalysts and solvents are optimized to enhance yield and purity.

Types of Chemical Reactions

The compound undergoes several reaction types due to its functional groups:

Oxidation

  • Mechanism : The sulfanyl group (-S-) can oxidize to sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or potassium permanganate.

  • Conditions : Controlled pH and solvent (e.g., DMSO or acetonitrile).

Reduction

  • Mechanism : Reduction of the nitrile group (if present) or modification of the chlorophenyl moiety using reagents like lithium aluminum hydride.

  • Conditions : Inert atmospheres or catalytic hydrogenation.

Substitution Reactions

  • Mechanism : Electrophilic aromatic substitution on the phenyl rings or nucleophilic substitution on the pyrimidine core.

  • Reagents : Nucleophiles (e.g., amines) or electrophiles (e.g., halogens).

Analysis of Reaction Mechanisms

The compound’s reactivity is influenced by its heterocyclic core and substituents:

Functional Group Reactivity Key Reactions
Thieno[3,2-d]pyrimidineElectron-deficient due to nitrogen atomsSusceptible to nucleophilic attack
Chlorophenyl groupElectron-withdrawing via chlorineMay activate aromatic substitution
Sulfanyl group (-S-)Nucleophilic sulfurOxidation or electrophilic attack

For example, the sulfanyl group’s oxidation to sulfoxides or sulfones is a common transformation in thienopyrimidines, altering the compound’s lipophilicity and biological activity .

Comparison with Similar Compounds

Comparison with Structural Analogs

Core Heterocyclic Modifications

  • Thieno[3,2-d]pyrimidine vs. Pyridine (): The compound in replaces the thienopyrimidine core with a pyridine ring, introducing a 3-cyano group and distyryl substituents. This pyridine-based analog (N-(4-chlorophenyl)-2-((3-cyano-4,6-distyrylpyridin-2-yl)thio)acetamide) was synthesized with 85% yield, suggesting efficient coupling under reflux conditions in ethanol . The absence of the thienopyrimidine system may reduce planarity and alter π-π stacking interactions compared to the target compound.
  • Dihydropyrimidine Derivatives () :
    A dihydropyrimidine analog (2-[(4-methyl-6-oxo-1,6-dihydropyrimidin-2-yl)thio]-N-(2,3-dichlorophenyl)acetamide) exhibits a saturated pyrimidine ring, which likely reduces aromaticity and electron-deficient character. This compound has a lower melting point (230°C) and a dichlorophenyl group, which may enhance hydrophobic interactions but decrease solubility .

Substituent Effects

  • Chlorophenyl vs. Trifluoromethylphenyl (): A structurally similar compound (2-[[3-(4-chlorophenyl)-4-oxo-6,7-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl]-N-[2-(trifluoromethyl)phenyl]acetamide) replaces the 2-chlorophenyl group with a 2-(trifluoromethyl)phenyl moiety. However, the saturated thienopyrimidinone core in this analog may reduce rigidity compared to the target compound’s fully aromatic system.
  • Diaminopyrimidine Derivatives (): N-(2-chlorophenyl)-2-[(4,6-diaminopyrimidin-2-yl)sulfanyl]acetamide (ARARUI) features a 4,6-diaminopyrimidine core. The amino groups introduce hydrogen-bonding capabilities, which could enhance interactions with biological targets. The dihedral angle between the pyrimidine and benzene rings in ARARUI is 67.84°, compared to 42.25° in other analogs, indicating conformational flexibility differences that may affect binding .

Q & A

Basic Research Questions

Q. What synthetic methodologies are commonly employed for preparing N-(2-chlorophenyl)-2-({3-ethyl-4-oxo-6-phenyl-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)acetamide?

  • Methodological Answer : The synthesis typically involves multi-step reactions, including cyclization of thienopyrimidinone cores and sulfanyl-acetamide coupling. For example, analogous compounds (e.g., 2-[(pyrimidin-2-yl)sulfanyl]-N-phenylacetamides) are synthesized via nucleophilic substitution between thiol-containing intermediates and halogenated acetamides under basic conditions (e.g., K₂CO₃ in DMF) . Optimization of reaction parameters (e.g., temperature, solvent, and stoichiometry) can improve yields, as seen in a related synthesis achieving 80% yield with mp 230°C .

Q. What spectroscopic and analytical techniques are critical for characterizing this compound?

  • Methodological Answer :

  • 1H NMR : Peaks for aromatic protons (δ 7.2–7.8 ppm), NH groups (δ 10–12 ppm), and aliphatic chains (e.g., SCH₂ at δ ~4.1 ppm) confirm structural motifs .
  • Elemental Analysis : Matches calculated values for C, H, N, and S (e.g., C: 45.29% observed vs. 45.36% calculated) .
  • Mass Spectrometry : ESI-MS or MALDI-TOF detects molecular ions (e.g., [M+H]+ at m/z 344.21) .

Advanced Research Questions

Q. How can crystallographic data resolve structural ambiguities in this compound?

  • Methodological Answer : Single-crystal X-ray diffraction (SCXRD) with programs like SHELXL/SHELXS is used for structure refinement. For example, analogous N-(chlorophenyl)thienopyrimidine derivatives crystallize in monoclinic systems (e.g., P21/c, a = 18.220 Å, β = 108.76°) with intramolecular N–H⋯N hydrogen bonds stabilizing folded conformations . Data collection via Bruker SMART APEXII detectors and absorption correction (SADABS) ensures accuracy .

Q. What intermolecular interactions govern the solid-state packing of this compound?

  • Data-Driven Analysis :

  • Hydrogen Bonding : Intramolecular N–H⋯N bonds (2.8–3.0 Å) between pyrimidine NH and acceptor atoms .
  • π-Stacking : Aromatic rings (thienopyrimidine and phenyl) exhibit edge-to-face interactions (dihedral angles 42–67°) .
  • Van der Waals Forces : Ethyl and chlorophenyl groups contribute to hydrophobic packing .

Q. How can contradictory spectral or crystallographic data be addressed during structural validation?

  • Methodological Answer :

  • Cross-Validation : Compare experimental data (e.g., NMR, XRD) with computational models (DFT or molecular dynamics) to resolve discrepancies.
  • Multi-Scan Refinement : Use programs like SHELXL2016 for iterative refinement, ensuring R-factor convergence (e.g., R = 0.050 for analogous structures) .
  • Database Surveys : Cross-reference with Cambridge Structural Database (CSD) entries (e.g., ARARUI for chlorophenyl analogs) .

Q. What strategies optimize the compound’s bioactivity through functional group modifications?

  • Methodological Answer :

  • SAR Studies : Replace the ethyl group with bulkier alkyl chains to enhance target binding.
  • Sulfonyl/Sulfoxide Derivatives : Modify the sulfanyl group to sulfone for improved metabolic stability .
  • Crystallography-Guided Design : Use hydrogen-bonding patterns (e.g., N–H⋯O interactions) to predict bioactive conformations .

Key Research Challenges

  • Synthetic Scalability : Multi-step syntheses require optimization for reproducibility (e.g., column-free purification) .
  • Crystallographic Disorder : Ethyl/phenyl groups may exhibit rotational disorder, complicating refinement .
  • Biological Screening : Lack of reliable in vitro models for thienopyrimidine derivatives necessitates collaborative assay development .

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